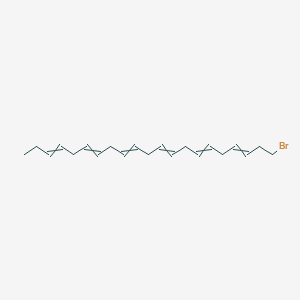

1-Bromohenicosa-3,6,9,12,15,18-hexaene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromohenicosa-3,6,9,12,15,18-hexaene is a brominated long-chain polyunsaturated hydrocarbon It is characterized by the presence of six conjugated double bonds and a bromine atom at the terminal position

準備方法

Synthetic Routes and Reaction Conditions

1-Bromohenicosa-3,6,9,12,15,18-hexaene can be synthesized through a multi-step process involving the bromination of henicosa-3,6,9,12,15,18-hexaene. The synthesis typically involves the following steps:

Preparation of Henicosa-3,6,9,12,15,18-hexaene: This can be achieved through the oligomerization of smaller alkenes or through the Wittig reaction involving appropriate precursors.

Bromination: The henicosa-3,6,9,12,15,18-hexaene is then subjected to bromination using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and reaction conditions to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

1-Bromohenicosa-3,6,9,12,15,18-hexaene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

Addition Reactions: The double bonds in the compound can undergo addition reactions with halogens (e.g., Br2, Cl2), hydrogen (H2), and other electrophiles.

Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygenated derivatives.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar solvents such as ethanol or water, with the addition of a base (e.g., sodium hydroxide) to facilitate the nucleophilic substitution.

Addition Reactions: Conducted in non-polar solvents such as hexane or dichloromethane, often at room temperature or under mild heating.

Oxidation Reactions: Performed using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a suitable solvent.

Major Products Formed

Substitution Reactions: Formation of alcohols, ethers, or amines depending on the nucleophile used.

Addition Reactions: Formation of dihalides, hydrogenated products, or other addition products.

Oxidation Reactions: Formation of epoxides, diols, or other oxygenated derivatives.

科学的研究の応用

1-Bromohenicosa-3,6,9,12,15,18-hexaene has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers. It is also used in studies involving the reactivity of polyunsaturated hydrocarbons.

Biology: Investigated for its potential role in biological systems, particularly in the study of lipid metabolism and membrane dynamics.

Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the synthesis of bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials, including advanced polymers and coatings.

作用機序

The mechanism of action of 1-Bromohenicosa-3,6,9,12,15,18-hexaene involves its interaction with various molecular targets and pathways. The bromine atom and the conjugated double bonds play a crucial role in its reactivity and interactions. The compound can act as an electrophile, participating in substitution and addition reactions with nucleophiles. The double bonds also allow for various addition and oxidation reactions, leading to the formation of a wide range of derivatives.

類似化合物との比較

1-Bromohenicosa-3,6,9,12,15,18-hexaene can be compared with other similar compounds, such as:

1-Bromohenicosa-3,6,9,12,15-pentaene: Similar structure but with one less double bond, leading to different reactivity and applications.

1-Bromohenicosa-3,6,9,12,15,18,21-heptaene:

1-Chlorohenicosa-3,6,9,12,15,18-hexaene: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific combination of six conjugated double bonds and a terminal bromine atom, which imparts distinct chemical properties and reactivity compared to its analogs.

生物活性

1-Bromohenicosa-3,6,9,12,15,18-hexaene is a polyunsaturated brominated hydrocarbon that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C21H31Br and a molecular weight of approximately 373.39 g/mol. Its structure features multiple double bonds and a bromine atom that may contribute to its reactivity and biological effects.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Antiviral Effects

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication by targeting specific viral enzymes or cellular receptors involved in the infection process.

Anticancer Potential

This compound shows promise as an anticancer agent. Studies have indicated that it can induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. This effect is likely mediated by the compound's ability to generate reactive oxygen species (ROS), leading to oxidative stress within cancer cells.

The biological activities of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into cell membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and viral replication.

- Induction of Apoptosis : By promoting ROS generation and activating apoptotic pathways, the compound can effectively trigger cell death in cancer cells.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound:

| Study Type | Findings | Reference |

|---|---|---|

| Antibacterial | Effective against E. coli and S. aureus | |

| Antiviral | Inhibits replication of influenza virus | |

| Anticancer | Induces apoptosis in HeLa and MCF-7 cells |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Antibacterial Activity : A study demonstrated that this compound reduced bacterial growth by 70% at a concentration of 50 µg/mL against S. aureus.

- Case Study on Antiviral Activity : In a model of influenza infection in vitro, treatment with this compound resulted in a 60% reduction in viral load.

- Case Study on Anticancer Activity : In cancer cell lines (MCF-7), exposure to the compound led to a significant decrease in cell viability after 48 hours.

特性

IUPAC Name |

1-bromohenicosa-3,6,9,12,15,18-hexaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQVCBRVKYHATC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40703023 |

Source

|

| Record name | 1-Bromohenicosa-3,6,9,12,15,18-hexaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147544-57-8 |

Source

|

| Record name | 1-Bromohenicosa-3,6,9,12,15,18-hexaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。